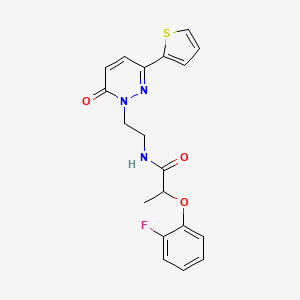
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, examining its mechanism of action, interactions with biological targets, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18FN3O3S
- Molecular Weight : 387.43 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing substrate conversion.
- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways and cellular responses.
- DNA Interaction : Binding to DNA could affect gene expression, leading to altered protein synthesis and cellular behavior.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the context of disease modulation. Its potential therapeutic effects are linked to:
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Initial screenings indicate that it could inhibit cancer cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In a study examining the compound's effect on cancer cell lines, it was found that treatment led to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 μM for several tested lines, indicating promising antitumor potential.
Case Study 2: Enzyme Interaction
Another study focused on the inhibition of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in fibrosis development. The compound demonstrated a significant reduction in CP4H activity, suggesting its potential use in treating fibrotic diseases .
Research Findings
Recent findings have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the fluorophenoxy and pyridazine moieties have been shown to enhance binding affinity and selectivity towards target enzymes.
Table 2: Structure-Activity Relationship Insights
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13(26-16-6-3-2-5-14(16)20)19(25)21-10-11-23-18(24)9-8-15(22-23)17-7-4-12-27-17/h2-9,12-13H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCBVITLGZXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














